Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a complex organic compound that features a benzoyl group attached to a benzoate ester, with a pyrrole moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
Attachment of the Benzoyl Group: The pyrrole derivative is then reacted with benzoyl chloride under basic conditions to form the benzoyl-pyrrole intermediate.
Esterification: Finally, the intermediate is esterified with ethyl alcohol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution: The benzoyl and ester groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted benzoyl or ester derivatives.
Scientific Research Applications
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrrole-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with biological receptors, potentially modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Ethyl 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Ethyl 3-(2-(1H-pyrrol-1-yl)methyl)benzoate
Uniqueness: Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to the presence of both a benzoyl and a benzoate ester group, which can confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKOMHNSJIWVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643923 | |
Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-99-7 | |
Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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